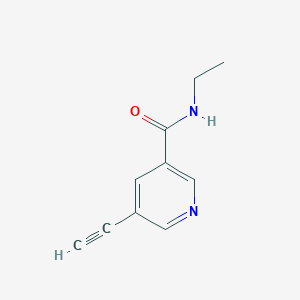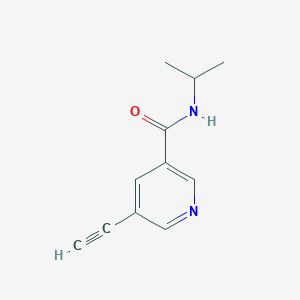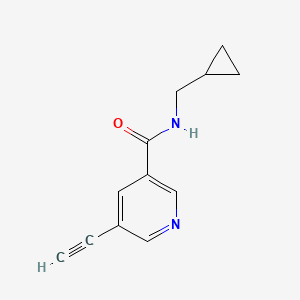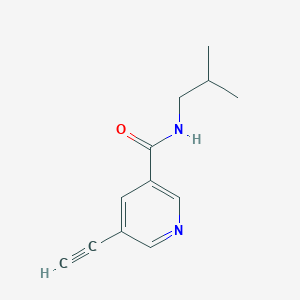![molecular formula C12H15BrN2O B8169679 (6-Bromo-1-isobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B8169679.png)
(6-Bromo-1-isobutyl-1H-benzo[d]imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-1-isobutyl-1H-benzo[d]imidazol-2-yl)methanol: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and an isobutyl group in the structure of this compound makes it unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-isobutyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Isobutylation: The isobutyl group can be introduced through alkylation reactions using isobutyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
科学的研究の応用
(6-Bromo-1-isobutyl-1H-benzo[d]imidazol-2-yl)methanol: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (6-Bromo-1-isobutyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, leading to various biological effects. The bromine atom and isobutyl group may enhance its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
(6-Bromo-1H-benzo[d]imidazol-2-yl)methanol: Lacks the isobutyl group, which may affect its biological activity.
(6-Bromo-1-isobutyl-1H-benzo[d]imidazole): Lacks the hydroxymethyl group, which may influence its reactivity and applications.
(6-Chloro-1-isobutyl-1H-benzo[d]imidazol-2-yl)methanol: Substitution of bromine with chlorine may alter its chemical and biological properties.
Uniqueness: : The presence of both the bromine atom and the isobutyl group in (6-Bromo-1-isobutyl-1H-benzo[d]imidazol-2-yl)methanol makes it unique compared to other similar compounds
特性
IUPAC Name |
[6-bromo-1-(2-methylpropyl)benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-8(2)6-15-11-5-9(13)3-4-10(11)14-12(15)7-16/h3-5,8,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIXZGYVQQWUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)Br)N=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-bromo-4-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B8169601.png)
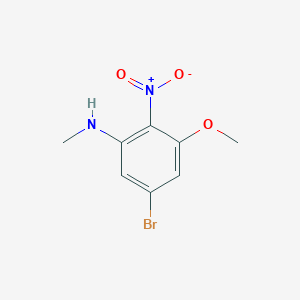
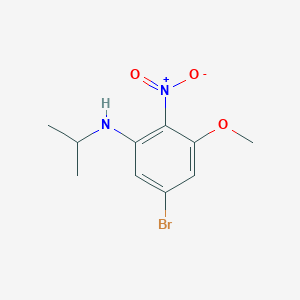
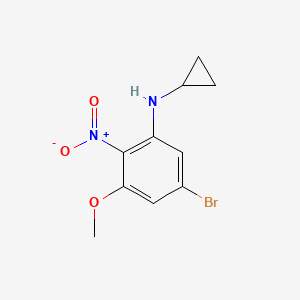
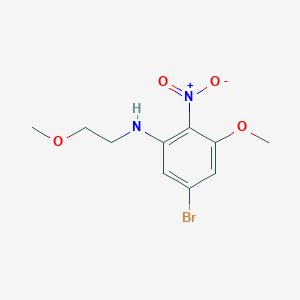

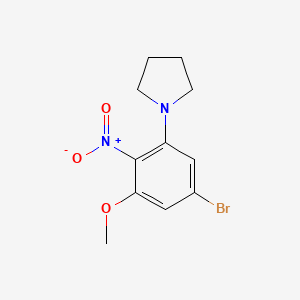
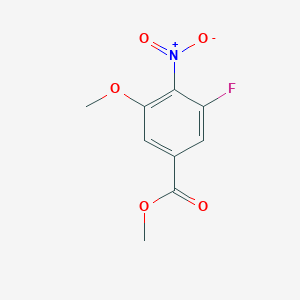
![(6-Bromo-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B8169672.png)
![(6-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B8169673.png)
